chemical structure and properties of 3-(Benzyloxy)-4-fluoropicolinic acid
chemical structure and properties of 3-(Benzyloxy)-4-fluoropicolinic acid
An In-Depth Technical Guide on the Chemical Structure, Properties, and Applications of 3-(Benzyloxy)-4-fluoropicolinic acid
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 3-(Benzyloxy)-4-fluoropicolinic acid (CAS: 2869955-44-0) is a specialized, orthogonally protected intermediate designed for the synthesis of advanced metalloenzyme inhibitors and cytochrome bc1 complex targeting agents[1][2].
This technical whitepaper provides an authoritative analysis of the structural rationale behind 3-(Benzyloxy)-4-fluoropicolinic acid, its physicochemical properties, its mechanistic utility in therapeutic and agricultural applications, and field-proven experimental protocols for its integration into complex synthetic workflows.
Chemical Identity and Physicochemical Properties
3-(Benzyloxy)-4-fluoropicolinic acid is the benzyl-protected derivative of 4-fluoro-3-hydroxypicolinic acid (CAS: 1806416-26-1)[3][4]. The strategic placement of functional groups on the pyridine ring dictates its reactivity and the ultimate biological activity of its downstream derivatives.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-(Benzyloxy)-4-fluoropicolinic acid |
| IUPAC Name | 3-(benzyloxy)-4-fluoropyridine-2-carboxylic acid |
| CAS Registry Number | 2869955-44-0[1] |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| Parent Compound CAS | 1806416-26-1 (4-Fluoro-3-hydroxypicolinic acid)[4] |
| SMILES | O=C(C1=NC=CC(F)=C1OCC2=CC=CC=C2)O |
Structural Rationale (Causality of Design)
The architecture of this molecule is not arbitrary; each moiety serves a precise chemical or biological function:
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The Picolinic Acid Core : Once integrated into a target molecule (typically via amide coupling at the carboxylic acid), the adjacent nitrogen and 3-oxygen form a potent bidentate ligand. This geometry is perfectly tuned to chelate divalent metals (e.g., Fe²⁺, Zn²⁺) in the active sites of metalloenzymes[5][6].
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The 4-Fluoro Substituent : Fluorine is highly electronegative and possesses a small Van der Waals radius. Its presence at the C4 position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent 3-hydroxyl group (once deprotected). This ensures the hydroxyl group remains ionized at physiological pH, maximizing its metal-chelating affinity. Furthermore, the C-F bond blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this metabolically vulnerable position, enhancing the pharmacokinetic half-life of the final drug.
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The 3-Benzyloxy Group : The benzyl ether acts as a robust, orthogonal protecting group. The free 3-hydroxyl group is highly nucleophilic and prone to side reactions during the functionalization of the carboxylic acid (e.g., during peptide coupling). The benzyl group masks this reactivity and is uniquely stable to both strongly basic and mildly acidic conditions, yet it can be cleaved cleanly and selectively under catalytic hydrogenolysis without defluorinating the ring[7][8].
Mechanistic Role in Drug and Agrochemical Development
The deprotected form of this building block is a privileged scaffold in two major domains:
A. Medicinal Chemistry: HIF-Prolyl Hydroxylase (PHD) Inhibitors
Hypoxia-inducible factor (HIF) is a master transcriptional regulator of the cellular response to low oxygen, driving erythropoiesis and angiogenesis. Under normoxic conditions, HIF-1α is hydroxylated by Fe²⁺ and 2-oxoglutarate-dependent Prolyl Hydroxylase Domain (PHD) enzymes, marking it for proteasomal degradation[5][9]. Derivatives of 4-fluoro-3-hydroxypicolinic acid act as competitive inhibitors of 2-oxoglutarate. The picolinamide nitrogen and the free 3-hydroxyl group chelate the active site Fe²⁺, paralyzing the PHD enzyme. This stabilizes HIF-1α, simulating a hypoxic response, which is a clinically validated mechanism for treating chronic kidney disease-associated anemia[6].
Fig 1. Activation and mechanism of action of 4-fluoro-3-hydroxypicolinic acid via Fe(II) chelation.
B. Agrochemistry: Cytochrome bc1 Complex Inhibitors
In agricultural science, 3-hydroxypicolinic acid derivatives are the structural basis for a new class of broad-spectrum fungicides (e.g., florylpicoxamid and fenpicoxamid)[10]. These compounds target the Quinone inside (Qi) site of the cytochrome bc1 complex in fungal mitochondria, disrupting cellular respiration and ATP production[11][12]. The 4-fluoro modification enhances lipophilicity, improving cuticular penetration into plant tissues while maintaining potent binding at the Qi site.
Experimental Workflows & Methodologies
To utilize 3-(Benzyloxy)-4-fluoropicolinic acid effectively, chemists must master its integration into synthetic pipelines. Below are self-validating, step-by-step protocols for the two most critical transformations: downstream amide coupling and subsequent catalytic deprotection.
Fig 2. Synthetic workflow from starting material to active target compound via benzyl protection.
Protocol 1: Amide Coupling of 3-(Benzyloxy)-4-fluoropicolinic acid
Objective: To attach a target amine to the carboxylic acid without triggering side reactions at the 3-position. Causality: HATU is chosen as the coupling reagent because it rapidly forms a highly reactive active ester, minimizing epimerization and overcoming the steric hindrance of the adjacent benzyloxy group. DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and drive the reaction forward.
Step-by-Step Procedure:
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Preparation: Dissolve 1.0 equivalent of 3-(Benzyloxy)-4-fluoropicolinic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
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Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the formation of the active O-At ester.
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Coupling: Add 1.1 equivalents of the target primary or secondary amine.
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Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via silica gel flash chromatography to yield the benzyl-protected picolinamide.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Objective: To remove the benzyl protecting group and unmask the active 3-hydroxyl chelator. Causality: Palladium on carbon (Pd/C) catalyzes the heterolytic cleavage of the benzylic C-O bond in the presence of hydrogen gas, yielding the free phenol and volatile toluene. Ethanol is used as the solvent because its protic nature accelerates the hydrogenolysis of benzyl ethers compared to aprotic solvents like toluene[7][13].
Step-by-Step Procedure:
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Setup: Dissolve the benzyl-protected picolinamide in absolute ethanol (0.1 M).
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Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of nitrogen[7].
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Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen ( H2 ) gas three times using a balloon or a Parr shaker apparatus (at 1 atm to 3 atm, depending on substrate steric hindrance).
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Reaction: Stir vigorously at room temperature for 4–12 hours. The reaction progress must be monitored by LC-MS. Crucial Insight: Prolonged exposure to H2 and Pd/C can lead to unwanted defluorination or reduction of the pyridine ring; stop the reaction immediately upon consumption of the starting material[13][14].
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Filtration: Purge the flask with nitrogen to remove residual hydrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol or ethanol[7].
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Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure, active 4-fluoro-3-hydroxypicolinamide derivative.
Conclusion
3-(Benzyloxy)-4-fluoropicolinic acid is far more than a simple chemical reagent; it is a rationally designed vector for delivering the potent 3-hydroxypicolinic acid pharmacophore into complex molecular architectures. By leveraging the orthogonal stability of the benzyl ether and the electronic modulation of the 4-fluoro substituent, researchers can synthesize highly selective metalloenzyme inhibitors and next-generation agricultural fungicides with unparalleled precision.
References
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Chem-Space. "3-(benzyloxy)-4-fluoropyridine-2-carboxylic acid - C13H10FNO3 | CSSB20572398613". Available at:[Link]
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Organic Chemistry Portal. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate". Available at:[Link]
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NIH / PMC. "The New Frontier of Host-Directed Therapies for Mycobacterium avium Complex". Available at:[Link]
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ResearchGate. "Proteins of iron metabolism regulated by HiF". Available at: [Link]
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ResearchGate. "Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials". Available at:[Link]
- Google Patents. "DK2296467T3 - PROCEDURES TO COMBAT QOI-RESISTANT FUNGI Pathogens".
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Dove Medical Press. "Crucial roles of intermediate metabolites in cancer | CMAR". Available at: [Link]
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